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Abstract
Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound

predominantly found in plants of the Ampelopsis genus. Possessing a unique polyhydroxylated

structure, it has garnered significant scientific interest for its diverse pharmacological activities.

This technical guide provides an in-depth overview of the in vitro biological activities of

Ampelopsin F, with a focus on its anticancer, antioxidant, and anti-inflammatory properties.

Detailed experimental protocols for key screening assays are provided, along with a summary

of quantitative data and visual representations of the core signaling pathways modulated by

this promising natural product.

Introduction to Ampelopsin F (Dihydromyricetin)
Ampelopsin F is a flavanonol, a class of flavonoids recognized for a wide array of biological

functions. It is the major bioactive constituent of Ampelopsis grossedentata, a plant used in

traditional Chinese medicine and known as vine tea. Its potent biological effects are attributed

to its molecular structure, which allows it to interact with numerous cellular targets. In vitro

studies have consistently demonstrated its potential as an anticancer, antioxidant, and anti-

inflammatory agent, making it a compelling candidate for further preclinical and clinical

investigation.[1][2][3]
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Anticancer Activity
Ampelopsin F exhibits significant antitumor activity across a range of cancer cell lines. Its

primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis

(programmed cell death), and cell cycle arrest.[1][4]

Inhibition of Cell Proliferation and Viability
Ampelopsin F has been shown to dose-dependently inhibit the viability and proliferation of

various cancer cells, including those from breast, bladder, liver, and cholangiocarcinoma

cancers.[5][6][7][8] This inhibitory effect is often quantified by the half-maximal inhibitory

concentration (IC50), which represents the concentration of a drug that is required for 50%

inhibition in vitro.

Data Presentation: Anticancer Efficacy of Ampelopsin F
The following table summarizes the IC50 values of Ampelopsin F in various human cancer cell

lines, demonstrating its broad-spectrum antiproliferative effects.

Cell Line Cancer Type IC50 Value (µM) Citation

T24 Bladder Cancer 22.3 [6]

UMUC3 Bladder Cancer 16.7 [6]

RBE Cholangiocarcinoma 146.6 [7]

HCCC9810 Cholangiocarcinoma 156.8 [9]

HuH-6 Hepatoblastoma 75.67 [8]

HepG2 Hepatoblastoma 43.32 [8]

MCF-7 Breast Cancer ~60 (approx.) [5]

MDA-MB-231 Breast Cancer ~60 (approx.) [5]

*Note: Exact IC50 values were not provided in the source; concentrations of 20-80 µM showed

significant dose-dependent inhibition of cell viability.[5]
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Induction of Apoptosis
A primary mechanism for the anticancer activity of Ampelopsin F is the induction of apoptosis.

It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic

pathways.[4] Key events include the loss of mitochondrial membrane potential, the release of

cytochrome c, and the activation of caspase cascades (caspase-3, -8, -9).[4][6] Furthermore,

Ampelopsin F modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic

proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]

Modulation of Signaling Pathways
Ampelopsin F exerts its anticancer effects by modulating a complex network of intracellular

signaling pathways critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Ampelopsin
F has been shown to inhibit the phosphorylation of key components like Akt and mTOR,

leading to decreased cell growth and survival.[4]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and

p38, is involved in cellular stress responses. Ampelopsin F can activate JNK and p38,

which contributes to the induction of apoptosis in cancer cells.[4][11]

Endoplasmic Reticulum (ER) Stress: Ampelopsin F can induce ER stress, characterized by

the upregulation of proteins such as GRP78 and CHOP. This sustained stress leads to

apoptosis.[5] The generation of reactive oxygen species (ROS) is often linked to the

induction of this pathway.[5]

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes

inflammation and cell survival. Ampelopsin F has been shown to suppress the activation of

NF-κB, contributing to both its anti-inflammatory and anticancer effects.[1][12]
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Caption: Key anticancer signaling pathways modulated by Ampelopsin F.
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Antioxidant Activity
Ampelopsin F is a potent antioxidant, a property that underpins many of its other biological

effects, including its anticancer and anti-inflammatory actions. It demonstrates excellent free

radical scavenging activity against various reactive oxygen species (ROS), including DPPH,

ABTS, superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂).[6][13]

The antioxidant capacity of Ampelopsin F is also evident in its ability to reduce ferric ions

(Fe³⁺) to ferrous ions (Fe²⁺), as measured by the Ferric Reducing Antioxidant Power (FRAP)

assay.[14] This reducing power is a key indicator of its potential to donate electrons and

neutralize free radicals.

Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Ampelopsin F
exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[3] It

can suppress the production of pro-inflammatory mediators such as nitric oxide (NO),

prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-

1β (IL-1β), and interleukin-6 (IL-6).[11][12][15]

The mechanism for this activity involves the inhibition of the NF-κB and MAPK signaling

pathways in inflammatory cells like macrophages.[11][12] By suppressing the phosphorylation

of key proteins such as IκBα, p38, and JNK, Ampelopsin F prevents the activation of

transcription factors that drive the inflammatory response.[11][15]
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Caption: Anti-inflammatory mechanism of Ampelopsin F via NF-κB and MAPK.

Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to screen the

biological activity of Ampelopsin F.

General Experimental Workflow
The screening of Ampelopsin F typically follows a standardized workflow to assess its

cytotoxic and mechanistic properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15594473?utm_src=pdf-body-img
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture
(Seeding in 96-well plates)

Treatment
(Add varying concentrations

of Ampelopsin F)

Incubation
(e.g., 24, 48, 72 hours)

Cell Viability Assay
(e.g., MTT Assay)

Data Analysis
(Measure Absorbance,

Calculate IC50)

Mechanistic Studies
(Apoptosis, Western Blot, etc.)

Click to download full resolution via product page

Caption: General workflow for in vitro screening of Ampelopsin F.

Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability, proliferation, and cytotoxicity.[1][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes

that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) to insoluble purple formazan crystals.[4] The amount of

formazan produced is proportional to the number of viable cells.

Materials:

Ampelopsin F stock solution (e.g., in DMSO)

96-well flat-bottom sterile plates

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

MTT solution (5 mg/mL in sterile PBS, protect from light)[10]

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[10][16]

Microplate reader (absorbance at 570-600 nm)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g.,

5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂

to allow for cell attachment.
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Treatment: Prepare serial dilutions of Ampelopsin F in culture medium. Remove the old

medium from the wells and add 100 µL of the medium containing different concentrations

of Ampelopsin F. Include a vehicle control (medium with DMSO) and a blank control

(medium only).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and

incubate for an additional 3-4 hours at 37°C.[5][16] Purple formazan crystals should be

visible under a microscope.

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the

solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution.[1] Read the absorbance at 570 nm (with a reference wavelength of

~630 nm if available) within 1 hour.

Calculation: Calculate cell viability as a percentage relative to the vehicle control after

subtracting the blank absorbance. Plot a dose-response curve to determine the IC50

value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is

conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a

fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells,

but it stains late apoptotic and necrotic cells where membrane integrity is lost.[2][17]

Materials:
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Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)[2]

Sterile PBS

Flow cytometer

Procedure:

Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁵ to 5 x 10⁵ cells/well) in a 6-well plate.

Treat with Ampelopsin F for the desired time.

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently

trypsinize and combine with the supernatant.

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell

pellet twice with cold sterile PBS.[18]

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of

approximately 1 x 10⁶ cells/mL.

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.[18]

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow

cytometry.

Interpretation:

Annexin V (-) / PI (-): Live cells

Annexin V (+) / PI (-): Early apoptotic cells

Annexin V (+) / PI (+): Late apoptotic/necrotic cells
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Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)

Protocol: Antioxidant Capacity (DPPH Radical
Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen

donor.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple

color and a strong absorbance at ~517 nm. When reduced by an antioxidant, its color fades

to a pale yellow. The decrease in absorbance is proportional to the radical-scavenging

activity.[14]

Materials:

DPPH solution (e.g., 0.1 mM in methanol or ethanol, freshly prepared and protected from

light)[14]

Ampelopsin F solutions at various concentrations

Positive control (e.g., Ascorbic acid, Trolox)[14]

Methanol or ethanol

96-well microplate or cuvettes

Spectrophotometer

Procedure:

Reaction Setup: In a 96-well plate, add 100 µL of Ampelopsin F solution at various

concentrations to different wells.

DPPH Addition: Add 100 µL of the DPPH working solution to each well. Prepare a control

well with 100 µL of solvent and 100 µL of DPPH solution. Prepare a blank well with 200 µL

of solvent.[13]
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Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30

minutes.[14]

Measurement: Measure the absorbance of each well at 517 nm.

Calculation: Calculate the percentage of radical scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of

the sample.

Conclusion
In vitro screening has established Ampelopsin F as a multi-target natural compound with

significant biological activities. Its potent anticancer, antioxidant, and anti-inflammatory

properties are supported by a growing body of evidence demonstrating its ability to modulate

critical cellular signaling pathways involved in disease pathogenesis. The data and protocols

presented in this guide offer a foundational resource for researchers and professionals in the

field of drug discovery and development, highlighting Ampelopsin F as a valuable lead

compound for creating novel therapeutic agents. Further investigation is warranted to fully

elucidate its mechanisms and translate these promising in vitro findings into future clinical

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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